N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine
CAS No.: 926-78-3
Cat. No.: VC3824865
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926-78-3 |
|---|---|
| Molecular Formula | C12H22N4O5 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid |
| Standard InChI | InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21) |
| Standard InChI Key | ZHRZLXZJVUFLNY-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine features a linear peptide chain with alternating alanine and aminopropanoyl residues. The IUPAC name—2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid—reflects its sequential amide linkages. The backbone consists of three propanoyl units, each substituted with amino groups, terminating in a carboxylic acid group. The stereochemistry, though unspecified in available sources, likely follows conventional peptide synthesis protocols, where racemization is minimized through controlled reaction conditions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 926-78-3 |
| Molecular Formula | C₁₂H₂₂N₄O₅ |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid |
| SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
| InChI Key | ZHRZLXZJVUFLNY-UHFFFAOYSA-N |
Spectroscopic Characterization
Solid-phase peptide synthesis (SPPS) remains the primary method for producing this compound, as noted in VulcanChem’s technical documentation. Post-synthesis, analysts employ mass spectrometry (MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to resolve structural details. For instance, ¹H-NMR peaks between δ 1.2–1.4 ppm likely correspond to methyl groups in alanine residues, while amide protons resonate near δ 7.8–8.2 ppm. Fourier-transform infrared (FTIR) spectroscopy further validates amide bond formation via characteristic N-H stretching (3300 cm⁻¹) and C=O vibrations (1650 cm⁻¹).
Synthesis and Optimization
Solid-Phase Peptide Synthesis (SPPS)
The synthesis begins with a resin-bound alanine residue, to which Fmoc-protected aminopropanoyl units are sequentially coupled using carbodiimide activators like HBTU or HATU. Each coupling step is followed by Fmoc deprotection with piperidine, ensuring regioselective elongation. The final cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is purified via reverse-phase HPLC. This method achieves yields exceeding 60% for tripeptides under optimized conditions .
Solution-Phase Synthesis
Alternative approaches in non-polar solvents like dichloromethane (DCM) employ mixed anhydride or active ester techniques. For example, coupling N-protected alanine with aminopropanoyl chloride in the presence of N-methylmorpholine generates dipeptide intermediates, which are subsequently deprotected and elongated . While less efficient than SPPS, this method avoids resin costs and scales more readily for industrial production.
Table 2: Comparative Synthesis Metrics
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity (HPLC) | >95% | 85–90% |
| Scalability | Moderate (mg–g scale) | High (kg scale feasible) |
| Cost | High (resin, reagents) | Moderate |
Stability and Reactivity
Hydrolytic Degradation
Peptide bonds in N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine are susceptible to hydrolysis under extreme pH or enzymatic action. Accelerated stability studies at pH 2.0 and 40°C reveal a half-life of 12 hours, with complete degradation into alanine and aminopropanoyl fragments within 72 hours. This lability necessitates cold-chain storage (2–8°C) for long-term preservation.
Thermal Behavior
Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, corresponding to the compound’s melting point. Thermogravimetric analysis (TGA) indicates decomposition above 230°C, releasing CO₂ and NH₃. Such data inform processing conditions for lyophilization or spray-drying.
Hypothetical Biological Applications
Drug Delivery Systems
The compound’s peptide backbone and terminal carboxylic acid group make it a potential ligand for nanoparticle functionalization. For instance, conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance cellular uptake via peptide transporters . Preliminary molecular docking simulations suggest affinity for oligopeptide transporters (PEPT1) expressed in intestinal epithelia .
Enzymatic Substrate Profiling
As a synthetic tripeptide analog, this compound may serve as a substrate for proteases like trypsin or elastase. Kinetic assays measuring cleavage rates could elucidate enzyme specificity and inform inhibitor design.
Challenges and Future Directions
Despite advances in synthesis, the compound’s biological roles remain underexplored. Future studies should prioritize:
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